molecular formula C16H24N2OSi B8271880 5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole

5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole

Cat. No.: B8271880
M. Wt: 288.46 g/mol
InChI Key: LJKWFJDRHUWIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole is a useful research compound. Its molecular formula is C16H24N2OSi and its molecular weight is 288.46 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2OSi

Molecular Weight

288.46 g/mol

IUPAC Name

2-[(5-cyclopropylindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C16H24N2OSi/c1-20(2,3)9-8-19-12-18-16-7-6-14(13-4-5-13)10-15(16)11-17-18/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3

InChI Key

LJKWFJDRHUWIGG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)C3CC3)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml 2-neck round-bottomed flask was charged with 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (2.5 g, 7.64 mmol), cyclopropylboronic acid (1.18 g, 13.7 mmol), palladium (II) acetate (85.7 mg, 0.38 mmol), tricyclohexylphosphine (214 mg, 0.764 mmol), potassium phosphate tribasic (3.24 g, 15.3 mmol), toluene (40 ml) and water (4 ml). The reaction mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and then diluted with EtOAc (100 ml) and water (20 ml). The mixture was extracted with EtOAc (100 mL). The organic layers were washed with water (20 mL) and brine (20 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The residue was absorbed onto SiO2 and purified by chromatography over SiO2 with EtOAc/CH2Cl2 (gradient: 0-10% EtOAc) to afford 1.7 g (77%) of 5-cyclopropyl-1-(2-trimethylsilanylethoxymethyl)-1H-indazole as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ: 7.93 (s, 1H), 7.48 (d, J=8.7 Hz, 1H), 7.44 (s, 1H), 7.19 (dd, J=8.5, 1.7 Hz, 1H), 3.53 (app t, J=8.3 Hz, 2H), 1.93-2.12 (m, 1H), 0.92-1.04 (m, 2H), 0.88 (app t, J=8.3 Hz, 2H), 0.64-0.78 (m, 2H), −0.07 (s, 9H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
85.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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